beta-Amyrin palmitate
Overview
Description
Beta-Amyrin palmitate is a compound that is widely distributed in nature and has been isolated from a variety of plant sources such as epicuticular wax . It is a pentacyclic triterpenol with the chemical formula C46H80O2 . It is designated as a β-amyrin (oleanane skeleton) .
Synthesis Analysis
The synthesis of β-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .Molecular Structure Analysis
Beta-Amyrin palmitate is a pentacyclic triterpenoid that is oleanane substituted at the 3β-position by a hydroxy group and containing a double bond between positions 12 and 13 .Chemical Reactions Analysis
The enzymatic polycyclization reactions catalyzed by oxidosqualene (OXSQ) cyclases (OSCs) proceed with complete regio- and stereospecificity, leading to the formation of new C–C bonds and chiral centers and to the generation of diverse polycyclic sterols and triterpenoids .Physical And Chemical Properties Analysis
Beta-Amyrin palmitate is a powder with a molecular weight of 665.1 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Anti-Diabetes Mellitus Activity
Beta-Amyrin Palmitate, isolated from Hemidesmus indicus roots, demonstrates significant anti-hyperglycemic and anti-diabetes mellitus activities. In both alloxan-diabetic and streptozotocin-diabetic rats, it exhibited remarkable glucose-lowering effects at low concentrations. This suggests its potential in developing diabetes treatments, possibly for combination therapy or mono-therapy (Nair et al., 2014).
Cytotoxicity
Beta-Amyrin Palmitate, among other triterpenoids, was studied in the twigs of Brachylaena ramiflora. It displayed weak cytotoxicity against human ovarian cancer cells (Chaturvedula et al., 2002).
Angiogenesis in Vascular Endothelial Cells
Research indicates that Beta-Amyrin Palmitate induces angiogenesis in human umbilical vein endothelial cells (HUVECs) via the Akt/endothelial nitric oxide synthase signaling pathway. It enhances tube-like structure formation and cell migration, suggesting its potential as a therapeutic agent for ischemic vascular diseases (Ishii et al., 2015).
Antibacterial Activity
Beta-Amyrin Palmitate isolated from Laurencia microcladia exhibited potent antibacterial activity, emphasizing its medical importance in antimicrobial applications (Abdel-Raouf et al., 2015).
Antioxidant and Anti-inflammatory Properties
The compound has been associated with antioxidant and anti-inflammatory properties, which could be beneficial in various therapeutic contexts. These effects are particularly notable in the context of diseases where inflammation plays a key role (Okoye et al., 2014).
Safety And Hazards
properties
IUPAC Name |
[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-27-28-44(7)37(42(39,4)5)26-29-46(9)38(44)25-24-35-36-34-41(2,3)30-31-43(36,6)32-33-45(35,46)8/h24,36-39H,10-23,25-34H2,1-9H3/t36-,37-,38+,39-,43+,44-,45+,46+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSRKCNYYCXRGI-JWDOTDQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Amyrin palmitate | |
CAS RN |
5973-06-8 | |
Record name | β-Amyrin palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5973-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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